molecular formula C10H11NO2 B14520926 (1-Nitrobut-2-en-1-yl)benzene CAS No. 62753-14-4

(1-Nitrobut-2-en-1-yl)benzene

Cat. No.: B14520926
CAS No.: 62753-14-4
M. Wt: 177.20 g/mol
InChI Key: DLWOIUXZEZZSBB-UHFFFAOYSA-N
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Description

(1-Nitrobut-2-en-1-yl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrobut-2-en-1-yl)benzene typically involves the nitration of butenylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) as the nitrating agent. The reaction is exothermic and is usually conducted at controlled temperatures to prevent runaway reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (1-Nitrobut-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Nitrobut-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Nitrobut-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .

Comparison with Similar Compounds

Uniqueness: (1-Nitrobut-2-en-1-yl)benzene is unique due to the presence of both a nitro group and a butenyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for a broader range of chemical transformations and applications .

Properties

CAS No.

62753-14-4

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-nitrobut-2-enylbenzene

InChI

InChI=1S/C10H11NO2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-8,10H,1H3

InChI Key

DLWOIUXZEZZSBB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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